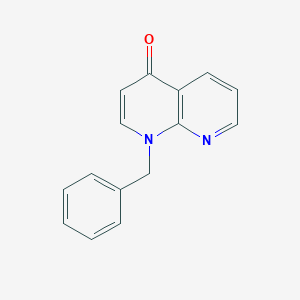
1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
Preparation Methods
The synthesis of 1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one can be achieved through several synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under an air atmosphere . Another approach includes multicomponent reactions (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Chemical Reactions Analysis
1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Scientific Research Applications
1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of drugs due to its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: This compound is utilized in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a ligand in coordination chemistry and is involved in the study of host-guest systems.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA synthesis and bacterial cell death . The compound’s effects are mediated through binding to the active site of the enzyme, interfering with its normal function .
Comparison with Similar Compounds
1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one can be compared with other similar compounds such as:
1,6-Naphthyridines: These compounds also exhibit significant biological activities, including anticancer and anti-HIV properties.
1,5-Naphthyridines: Known for their applications in medicinal chemistry, these compounds have been studied for their reactivity and biological activities.
1,8-Naphthyridines: Similar to this compound, these compounds are used in various scientific research applications due to their diverse biological activities.
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-benzyl-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C15H12N2O/c18-14-8-10-17(11-12-5-2-1-3-6-12)15-13(14)7-4-9-16-15/h1-10H,11H2 |
InChI Key |
PDBRZYDSXNFBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)C3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


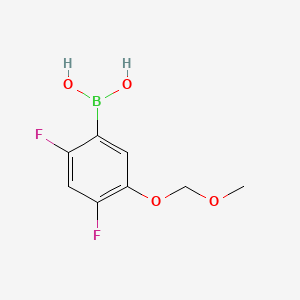
![Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester](/img/structure/B14019001.png)
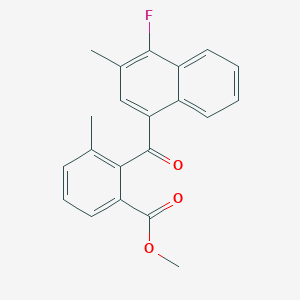
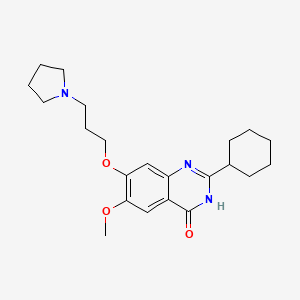
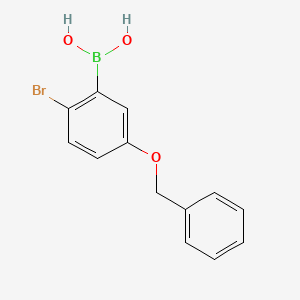
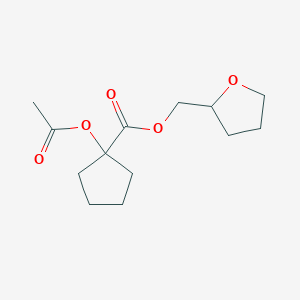
![[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol](/img/structure/B14019024.png)
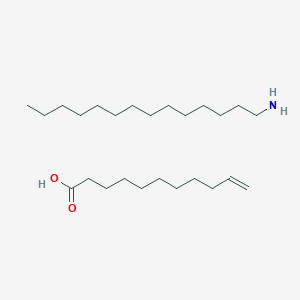
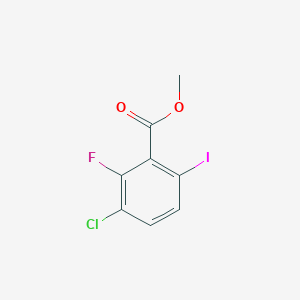
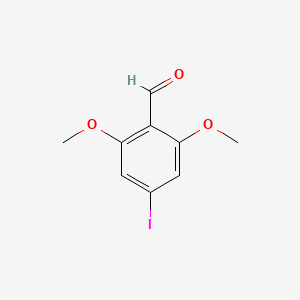
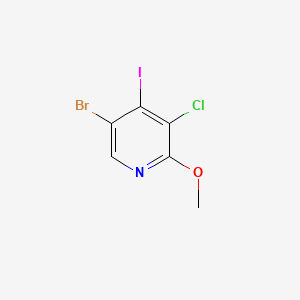
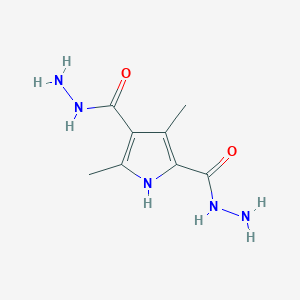
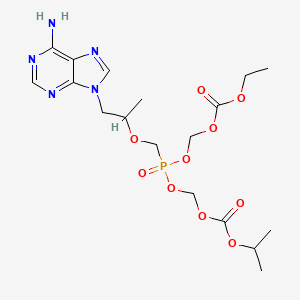
![tert-butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate](/img/structure/B14019067.png)
